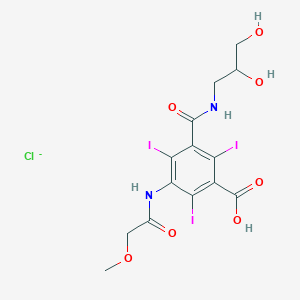
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is a complex organic compound with significant applications in the field of medical imaging. It is an important intermediate for the synthesis of Iopromide, an iodinated contrast medium used in X-ray imaging .
Vorbereitungsmethoden
The synthesis of 5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride involves multiple steps:
Starting Materials: N-[3,5-Bis(chlorocarbonyl)-2,4,6-triiodophenyl]amine and methoxyacetyl chloride.
Reaction Conditions: The starting materials are dissolved in N,N-dimethylacetamide (DMA) and methoxyacetyl chloride is added dropwise at 20°C. The reaction is maintained at 20-30°C for 5-8 hours.
Cooling and Crystallization: The mixture is cooled to 5°C, and water, potassium carbonate, dichloromethane, and 3-amino-1,2-propanediol are added dropwise. After 8 hours, cold water is added to the reaction solution, leading to crystallization.
Filtration and Drying: The crystallized product is filtered, washed with water, and dried to obtain the final compound
Analyse Chemischer Reaktionen
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Reagents such as potassium carbonate, dichloromethane, and 3-amino-1,2-propanediol are commonly used in its synthesis
Wissenschaftliche Forschungsanwendungen
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is primarily used as an intermediate in the synthesis of Iopromide, an iodinated contrast medium for X-ray imaging. This compound is crucial in medical diagnostics, allowing for enhanced imaging of blood vessels, tissues, and organs .
Wirkmechanismus
The compound itself does not have a direct mechanism of action as it is an intermediate. its derivative, Iopromide, works by enhancing the contrast of X-ray images. Iopromide contains iodine atoms that absorb X-rays, making blood vessels and tissues more visible on the imaging film .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other iodinated contrast media such as:
Iopamidol: Another iodinated contrast agent used in X-ray imaging.
Iohexol: Used for similar diagnostic purposes.
Iodixanol: Known for its low osmolality and used in various imaging procedures.
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is unique due to its specific structure and the presence of the methoxyacetylamino group, which differentiates it from other iodinated compounds .
Eigenschaften
Molekularformel |
C14H15ClI3N2O7- |
|---|---|
Molekulargewicht |
739.44 g/mol |
IUPAC-Name |
3-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid;chloride |
InChI |
InChI=1S/C14H15I3N2O7.ClH/c1-26-4-6(22)19-12-10(16)7(13(23)18-2-5(21)3-20)9(15)8(11(12)17)14(24)25;/h5,20-21H,2-4H2,1H3,(H,18,23)(H,19,22)(H,24,25);1H/p-1 |
InChI-Schlüssel |
QHGFFZALILCIMC-UHFFFAOYSA-M |
Kanonische SMILES |
COCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCC(CO)O)I.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)



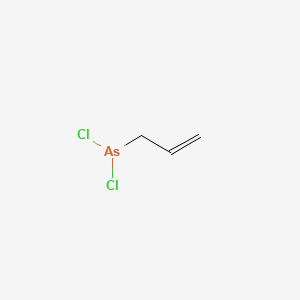

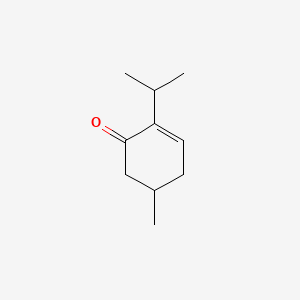

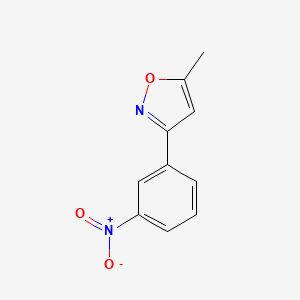
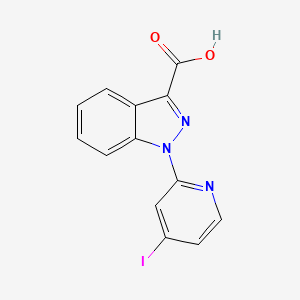
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)



